

What are the natural sources of cedrol

Author: BenchChem Technical Support Team. **Date:** December 2025

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Compound Name: Cedrol

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An In-Depth Technical Guide to the Natural Sources of **Cedrol**

Introduction

Cedrol (C₁₅H₂₆O) is a naturally occurring, tricyclic sesquiterpene alcohol valued for its characteristic woody and sweet aroma.[1] It is a significant component in the essential oils of various coniferous trees and is utilized extensively in the fragrance industry as a fixative and an aromatic ingredient.[1][2] Beyond its olfactory properties, **cedrol** has garnered scientific interest for its diverse pharmacological activities, including antiseptic, anti-inflammatory, sedative, and anxiolytic effects.[3][4][5] This technical guide provides a comprehensive overview of the primary natural sources of **cedrol**, quantitative data on its prevalence, detailed experimental protocols for its extraction and analysis, and a review of its biosynthetic and biological signaling pathways.

Primary Natural Sources of Cedrol

Cedrol is predominantly found in the essential oils of conifers, particularly within the Cupressaceae family. The genera *Juniperus* (juniper) and *Cupressus* (cypress) are the most significant natural sources.[2][3][4]

- *Juniperus virginiana* (Eastern Red Cedar): Native to eastern North America, this species is a principal source for commercial cedarwood oil.[2][6] The essential oil extracted from its wood is rich in **cedrol**. [5][7]
- *Cupressus funebris* (Chinese Weeping Cypress): This species is the traditional botanical source for Chinese cedarwood oil.[8][9][10] The **cedrol** content can be particularly high in the

wood of this tree.[\[11\]](#)

- *Juniperus mexicana* (Texas Cedar): The essential oil derived from this species, often referred to as Texas cedarwood oil, is another major commercial source of **cedrol**.[\[3\]](#)[\[4\]](#)[\[12\]](#)
- Other Sources: **Cedrol** has also been identified in other plants, including *Origanum onites* (a relative of oregano) and *Euphorbia fischeriana*.[\[4\]](#)[\[12\]](#)[\[13\]](#) While commercial Chinese cedarwood oil is officially derived from *Cupressus funebris*, studies suggest that due to variations in supply, woods from other Cupressaceae species, such as *Juniperus chinensis* and *Platycladus orientalis*, may also be utilized in its production.[\[9\]](#)[\[14\]](#)

Quantitative Analysis of Cedrol Content

The concentration of **cedrol** varies significantly depending on the plant species, the specific part of the plant used for extraction, geographical location, and the extraction method employed. The following table summarizes reported **cedrol** concentrations in the essential oils of its primary sources.

Natural Source	Plant Part	Cedrol Concentration (%)	References
Juniperus virginiana (Virginia Cedarwood)	Wood	15.8 - 32%	[4] [5] [12]
Wood	15 - 20%	[2]	
Wood	3 - 14%	[15]	
Juniperus mexicana (Texas Cedarwood)	Wood	~19%	[4] [12]
Wood	up to 20%	[15]	
Cupressus funebris (Chinese Cedarwood)	Wood	1.7 - 23.4%	[9] [14]
Wood	7.6%	[10]	
Trunk	38.0%	[11]	
Branches	14.6%	[11]	
Bark	9.7%	[11]	
Juniperus seravschanica	Cones	16.8%	[16]

Experimental Protocols

Extraction Methodologies

The extraction of **cedrol** from its natural sources is primarily achieved through the isolation of essential oils, followed by purification steps if high-purity **cedrol** is desired.

4.1.1 Steam Distillation

This is the most common method for extracting cedarwood oil.

- Principle: Steam is passed through the raw plant material (typically wood shavings or chips). The steam volatilizes the aromatic compounds, including **cedrol**. The resulting mixture of

steam and volatile compounds is then condensed, and the essential oil, being immiscible with water, is separated from the hydrosol.

- Protocol Outline:
 - Preparation: The heartwood of the source species (e.g., *Juniperus virginiana*) is mechanically chipped or ground into shavings to increase the surface area.^[6]
 - Distillation: The wood shavings are packed into a still. Low-pressure steam is introduced, and the temperature and pressure are carefully controlled to optimize the extraction of sesquiterpenes.
 - Condensation: The vapor mixture is passed through a condenser to cool it back into a liquid state.
 - Separation: The condensate is collected in a separator, where the less dense essential oil naturally separates from the water layer. The oil is then decanted.

4.1.2 Supercritical Fluid Extraction (SFE)

An alternative method that can yield extracts with a different chemical profile.

- Principle: Supercritical carbon dioxide (CO₂) is used as a solvent. Under supercritical conditions (above its critical temperature and pressure), CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. It is a non-toxic, non-flammable, and environmentally benign solvent.
- Protocol Outline:
 - Preparation: Air-dried and powdered plant material is placed into an extraction vessel.
 - Extraction: Liquid CO₂ is pumped to a high pressure, heated to a supercritical state, and then passed through the extraction vessel.
 - Separation: The **cedrol**-rich CO₂ is depressurized in a separator. The drop in pressure reduces the solvating power of the CO₂, causing the **cedrol** and other extracted compounds to precipitate out for collection. The CO₂ can then be recycled.

- Optimization: A study noted that extractions at 100°C yielded a lower **cedrol**/cedrene ratio compared to extractions at 25°C, indicating that temperature is a critical parameter for optimizing **cedrol** yield.[\[17\]](#)

4.1.3 Fractional Distillation and Crystallization for High-Purity **Cedrol**

To obtain pure, solid **cedrol**, the raw essential oil undergoes further purification.

- Principle: This method separates compounds based on their different boiling points. Since **cedrol** has a relatively high boiling point (273 °C), it can be separated from more volatile components. Subsequent cooling allows the **cedrol** to crystallize.
- Protocol Outline:
 - Vacuum Distillation: The crude cedarwood oil is heated under vacuum. The vacuum lowers the boiling points of the components, preventing thermal degradation. Lighter fractions are distilled off first.[\[18\]](#)
 - Enrichment: Distillation is continued until the remaining fraction is significantly enriched in **cedrol** (e.g., ≥60%).[\[18\]](#)
 - Crystallization: The enriched fraction is allowed to cool slowly. As the temperature drops, the solubility of **cedrol** decreases, and it begins to form crystals.
 - Separation: The solid **cedrol** crystals are separated from the remaining liquid oil via centrifugation.
 - Recrystallization: For higher purity, the collected crystals can be dissolved in a minimal amount of a suitable solvent and then recrystallized to remove any occluded impurities.[\[18\]](#)

Quantification Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying the components of essential oils, including **cedrol**.

- Principle: The essential oil sample is vaporized and injected into a gas chromatograph. The components are separated based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
- Protocol Outline:
 - Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or ethanol). An internal standard may be added for precise quantification.
 - GC Separation: A small volume of the diluted sample is injected into the GC. A typical column for essential oil analysis is a capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms). The oven temperature is programmed to ramp up over time to elute compounds with a wide range of boiling points.
 - MS Detection: As compounds elute from the GC column, they are fragmented and detected by the MS.
 - Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds. **Cedrol** is identified by comparing its retention time and mass spectrum to that of a known standard. Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.[\[17\]](#)

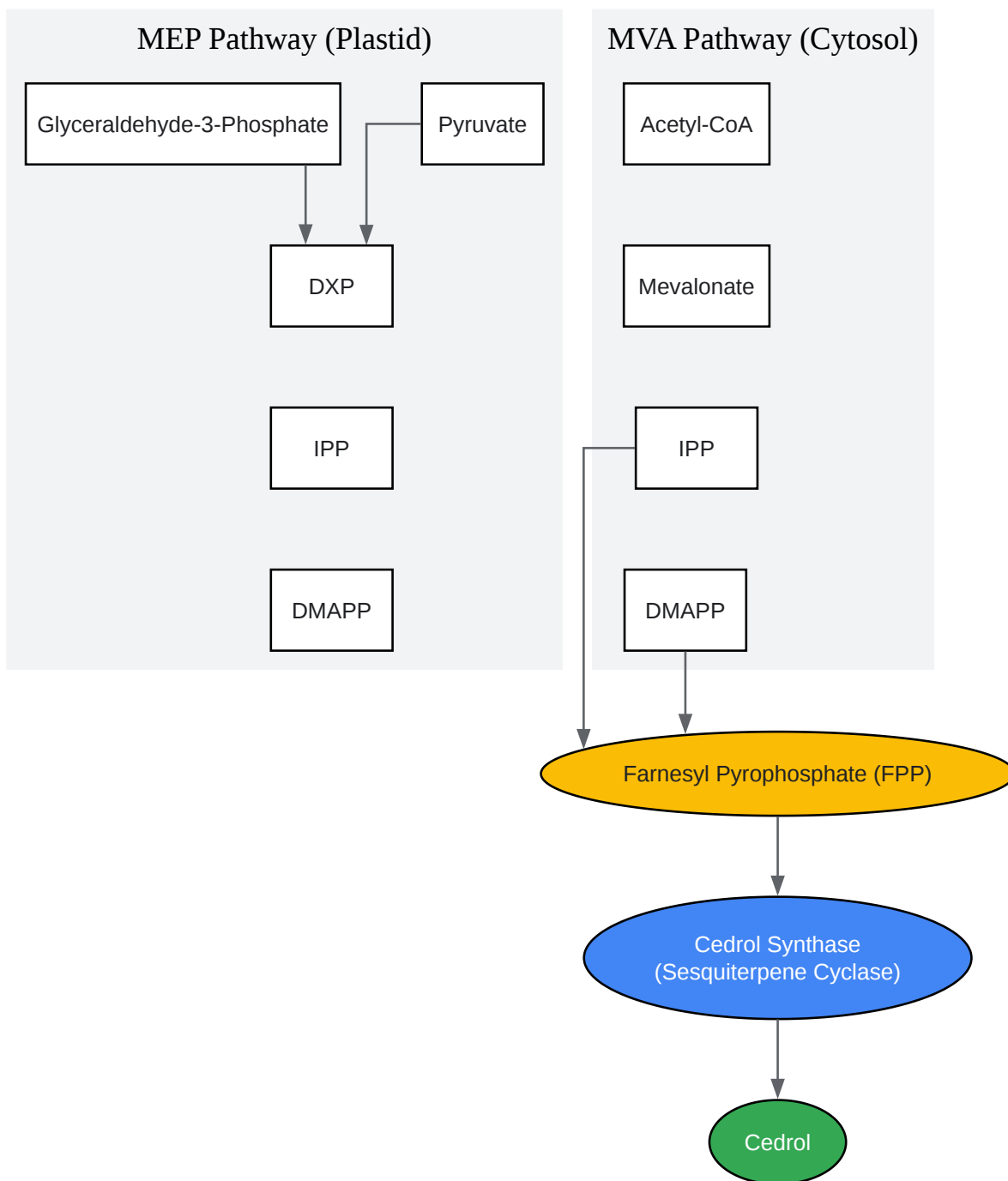
Biosynthesis and Biological Activity

Biosynthetic Pathway

Cedrol, as a sesquiterpenoid, is synthesized in plants via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway. The MEP pathway, occurring in plastids, is generally responsible for the biosynthesis of monoterpenes, diterpenes, and carotenoids, while the cytosolic MVA pathway typically produces sesquiterpenes and triterpenes. The key precursor for all sesquiterpenes is Farnesyl pyrophosphate (FPP).

A specific enzyme, a sesquiterpene synthase (also called a cyclase), catalyzes the conversion of the linear FPP molecule into the complex tricyclic structure of **cedrol**. For instance, an epi-**cedrol** synthase has been isolated from *Artemisia annua* that converts FPP into epi-**cedrol**.[\[19\]](#)

The biosynthesis involves a series of complex carbocation-mediated cyclizations and rearrangements.

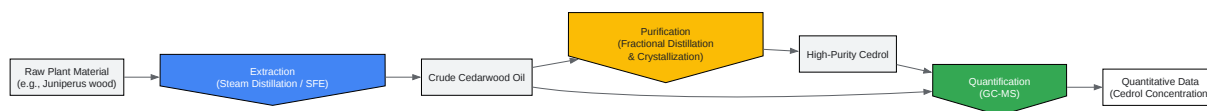


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Caption: Generalized biosynthetic pathway of **cedrol** from primary metabolites.

Experimental Workflow: Extraction to Analysis

The overall process from raw plant material to quantitative analysis of **cedrol** follows a logical workflow.



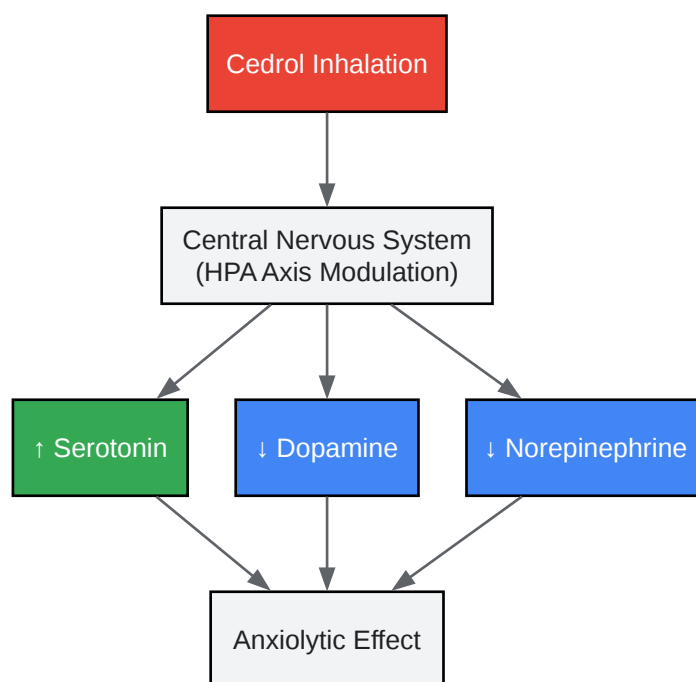
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Caption: Experimental workflow for **cedrol** extraction, purification, and analysis.

Pharmacological Signaling Pathways

Anxiolytic and Sedative Effects

Research indicates that **cedrol** exerts its anxiolytic (anxiety-reducing) effects by modulating neurotransmitter systems and the hypothalamic-pituitary-adrenal (HPA) axis. Inhalation of **cedrol** has been shown to increase parasympathetic activity, leading to a decrease in heart rate and blood pressure.[5] It acts on the central nervous system to increase levels of serotonin while decreasing levels of dopamine and norepinephrine, a neurochemical profile associated with reduced anxiety.[5]

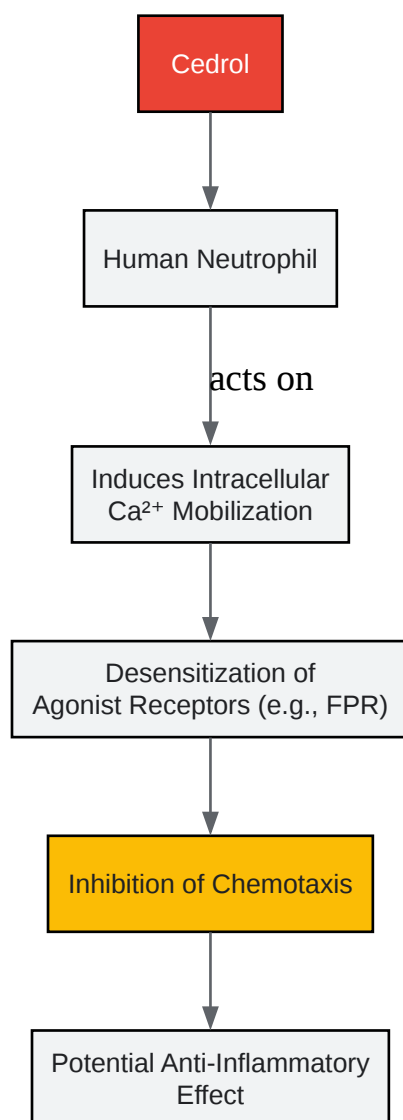


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Caption: Proposed signaling pathway for the anxiolytic effects of **cedrol**.

Innate Immunomodulatory Activity

Cedrol has also been identified as a novel modulator of neutrophil activity. Studies have shown that **cedrol** can induce intracellular calcium (Ca^{2+}) mobilization in human neutrophils.[16][20] Pre-treatment with **cedrol** can desensitize neutrophils to subsequent stimulation by other agonists, thereby inhibiting functions like chemotaxis (cell movement towards a chemical stimulus). This suggests a potential anti-inflammatory role by modulating the initial stages of the innate immune response.[16]



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Caption: Signaling pathway for the immunomodulatory effects of **cedrol** on neutrophils.

Conclusion

Cedrol is a valuable natural sesquiterpenoid primarily sourced from the wood of coniferous trees, especially *Juniperus virginiana* and *Cupressus funebris*. Its concentration in essential oils is highly variable, necessitating robust extraction and analytical methods, such as steam distillation and GC-MS, for quality control. Beyond its traditional use in perfumery, **cedrol** exhibits significant, well-documented pharmacological properties, including sedative and immunomodulatory effects. The ongoing elucidation of its biosynthetic and biological signaling

pathways presents opportunities for its application in drug development and therapeutics, warranting further investigation into its mechanisms of action and potential clinical uses.

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- To cite this document: BenchChem. [What are the natural sources of cedrol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b397079#what-are-the-natural-sources-of-cedrol]

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